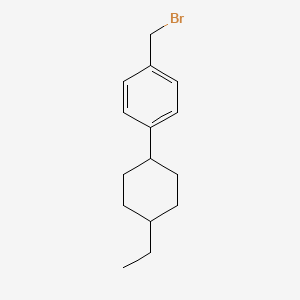
1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene is a chemical compound that has been used in numerous scientific research studies due to its unique properties. This compound is a derivative of benzene and is commonly known as BEB. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene is not well understood. However, it is believed to act as an electrophilic compound due to the presence of the bromine atom. It can react with various nucleophiles, including amines, alcohols, and thiols, to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene have not been extensively studied. However, it has been shown to exhibit antibacterial and antifungal activity. It has also been used as a fluorescent probe to study the behavior of liposomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene in lab experiments is its unique properties, which make it a versatile compound for various applications. Its synthesis is relatively simple and can be performed using common laboratory equipment. However, its limited solubility in common solvents and its potential toxicity are some of the limitations that need to be considered when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene in scientific research. One of the potential applications is in the synthesis of new liquid crystals and polymers. It can also be used as a probe to study the reactivity of various nucleophiles and as a ligand in metal-catalyzed reactions. Additionally, further studies on its biochemical and physiological effects can provide insights into its potential use as an antibacterial and antifungal agent.
Conclusion:
In conclusion, 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene is a versatile compound that has been used in various scientific research studies. Its unique properties make it a valuable building block for the synthesis of various compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications in various fields.
Métodos De Síntesis
1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of benzene with 4-ethylcyclohexylmethyl chloride in the presence of aluminum chloride. The resulting product is then brominated using N-bromosuccinimide to obtain 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene has been used in various scientific research studies due to its unique properties. It has been used as a building block for the synthesis of various compounds, including liquid crystals, polymers, and pharmaceuticals. It has also been used as a probe to study the reactivity of various nucleophiles and as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
1-(bromomethyl)-4-(4-ethylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDCOIEMLYUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone](/img/structure/B2927224.png)
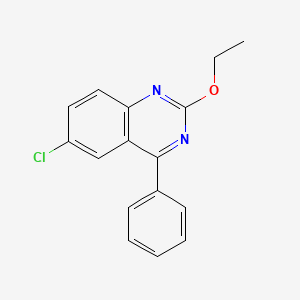
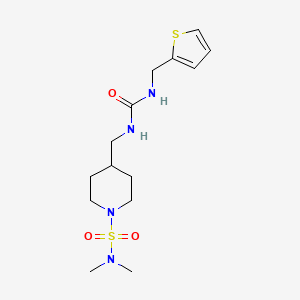

![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2927231.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2927232.png)
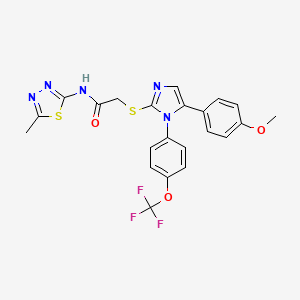
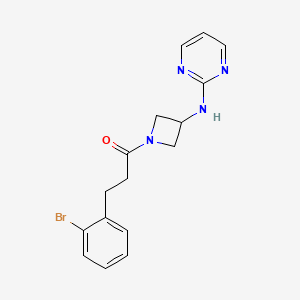

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)
![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)
![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)